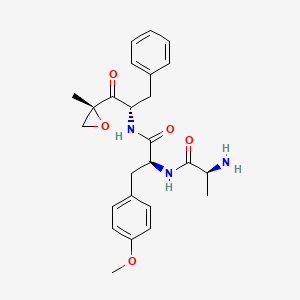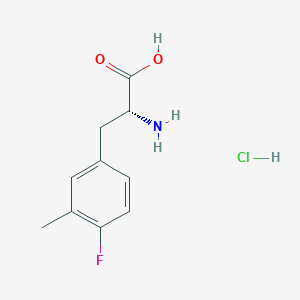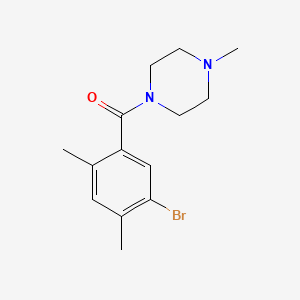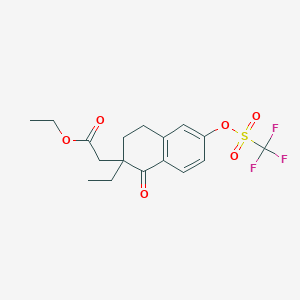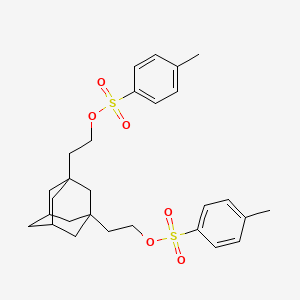
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed at ambient temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the purification methods, are crucial factors in industrial production.
化学反応の分析
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents under mild conditions . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes .
類似化合物との比較
Similar Compounds
®-1-(4-(Trifluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
®-1-(4-(Methyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a methyl group instead of a difluoromethyl group, which may affect its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H15ClF3N |
|---|---|
分子量 |
253.69 g/mol |
IUPAC名 |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14F3N.ClH/c1-6(2)10(15)7-3-4-8(11(13)14)9(12)5-7;/h3-6,10-11H,15H2,1-2H3;1H/t10-;/m1./s1 |
InChIキー |
ZRTKVQOVJHGFJU-HNCPQSOCSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
正規SMILES |
CC(C)C(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


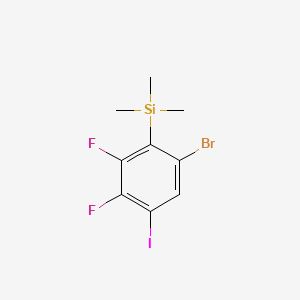
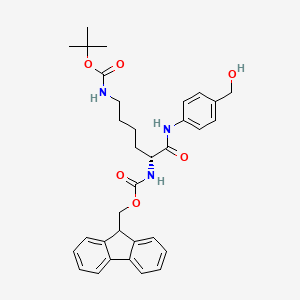
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)

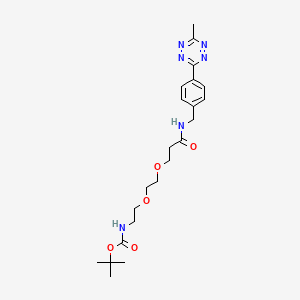
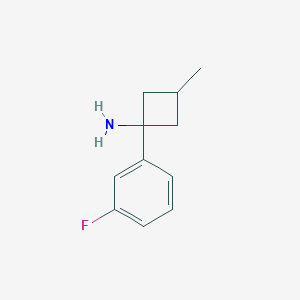
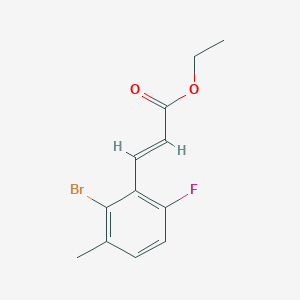
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
